molecular formula C8H6BF3KN B1394604 Potassium (3-cyanomethylphenyl)trifluoroborate CAS No. 1073468-32-2

Potassium (3-cyanomethylphenyl)trifluoroborate

Cat. No. B1394604
CAS RN: 1073468-32-2
M. Wt: 223.05 g/mol
InChI Key: ZKCMUCHAKQYUMT-UHFFFAOYSA-N
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Description

Potassium (3-cyanomethylphenyl)trifluoroborate is a chemical compound with the molecular formula C8H6BF3KN and a molecular weight of 223.05 . It is a solid substance used for research and development .


Synthesis Analysis

Potassium trifluoroborates, including Potassium (3-cyanomethylphenyl)trifluoroborate, are a special class of organoboron reagents. They are often used in Suzuki–Miyaura-type reactions . They offer several advantages over boronic acids and esters, such as being moisture- and air-stable, and being remarkably compliant with strong oxidative conditions .


Molecular Structure Analysis

The molecular structure of Potassium (3-cyanomethylphenyl)trifluoroborate is represented by the InChI code 1S/C7H4BF3N.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-4H;/q-1;+1 .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .


Physical And Chemical Properties Analysis

Potassium (3-cyanomethylphenyl)trifluoroborate is a solid substance . It has a molecular weight of 223.05 .

Scientific Research Applications

1. Applications in Suzuki Cross-Coupling Reactions

Potassium alkenyltrifluoroborates, closely related to the specific compound , have been utilized in Suzuki cross-coupling reactions. These reactions involve the palladium-catalyzed coupling of potassium alkenyltrifluoroborates with aryl or alkenyl halides, yielding good results. The trifluoroborates used are known for their stability in air and moisture, making them practical for storage and use in various chemical reactions (Molander et al., 2002).

2. Synthesis of Potassium Trifluoroborates

Research has been conducted on the improved synthesis of potassium trifluoroborates, demonstrating their potential as valuable reagents in various chemical processes. This synthesis involves the use of Ruppert's reagent and leads to high overall yields, highlighting the efficiency and viability of producing these compounds for broader applications (Molander & Hoag, 2003).

3. Metalation of Aryl Bromides with Trifluoroborate Moiety

Aryl bromides bearing a potassium trifluoroborate moiety have been subjected to lithium-halogen exchange, using various alkyllithium reagents. This process has proven effective for producing alcohols with good to excellent yields when combined with certain electrophiles, further demonstrating the versatility of potassium trifluoroborates in synthetic chemistry (Molander & Ellis, 2006).

4. Synthesis of β-Trifluoromethylstyrenes

Potassium trifluoroborates have been used in the selective hydrogenation process to produce either isomer of β-trifluoromethylstyrenes. This involves a palladium-catalyzed hydrogenation, showcasing the compound's role in facilitating specific isomeric outcomes in chemical synthesis (Ramachandran & Mitsuhashi, 2015).

5. Synthesis and Cross-Coupling Reactions of Aminomethyltrifluoroborate

Potassium Boc-protected aminomethyltrifluoroborate has been synthesized and used in Suzuki-Miyaura cross-coupling reactions. This demonstrates the compound's utility in generating primary aminomethyl equivalents, which are integral in various synthetic applications (Molander & Shin, 2011).

Mechanism of Action

Target of Action

Potassium (3-cyanomethylphenyl)trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are known to be nucleophilic boronated coupling reagents . They are used to construct carbon-carbon (C-C) bonds by reacting with aryl halides . Therefore, the primary targets of this compound are aryl halides.

Mode of Action

The compound interacts with its targets (aryl halides) in the presence of a catalyst or under thermal conditions . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ . This means a boronic acid can be used in place of an organotrifluoroborate, as long as it is added slowly and carefully .

Biochemical Pathways

The main biochemical pathway involved in the action of Potassium (3-cyanomethylphenyl)trifluoroborate is the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .

Result of Action

The primary result of the action of Potassium (3-cyanomethylphenyl)trifluoroborate is the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors.

Action Environment

The action of Potassium (3-cyanomethylphenyl)trifluoroborate is influenced by several environmental factors. For instance, the compound is known to be moisture- and air-stable , which means it can be used under normal atmospheric conditions. Additionally, the reaction requires the presence of a catalyst or specific thermal conditions , indicating that temperature and the presence of certain substances can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Potassium trifluoroborates, including Potassium (3-cyanomethylphenyl)trifluoroborate, are expanding the palette of available boron reagents for cross-coupling reactions . They are expected to continue playing a significant role in the field of organic synthesis due to their stability and versatility .

properties

IUPAC Name

potassium;[3-(cyanomethyl)phenyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3N.K/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCMUCHAKQYUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)CC#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694351
Record name Potassium [3-(cyanomethyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-cyanomethylphenyl)trifluoroborate

CAS RN

1073468-32-2
Record name Borate(1-), [3-(cyanomethyl)phenyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073468-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [3-(cyanomethyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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